molecular formula C30H34N4O10S B1675661 (2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1675661
M. Wt: 642.7 g/mol
InChI Key: HHFYOGBTLFTWQX-QTJGBDASSA-N
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Description

LY303336 is a synthetic organic compound known for its role as an antagonist of the angiotensin II type 1 receptor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and congestive heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY303336 involves multiple steps, starting with the preparation of the core structure, which includes a polysubstituted 4-aminoimidazole. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of LY303336 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

LY303336 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

LY303336 has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of polysubstituted imidazoles.

    Biology: Investigated for its role in modulating angiotensin II type 1 receptor activity in various cell lines.

    Medicine: Explored as a potential therapeutic agent for treating hypertension and heart failure due to its ability to block angiotensin II type 1 receptors.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

LY303336 exerts its effects by binding to the angiotensin II type 1 receptor, thereby inhibiting the binding of angiotensin II. This inhibition prevents the downstream signaling pathways that lead to vasoconstriction and increased blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin system .

Comparison with Similar Compounds

LY303336 is compared with other angiotensin II type 1 receptor antagonists such as losartan, candesartan, and irbesartan. While all these compounds share a similar mechanism of action, LY303336 is unique due to its specific polysubstituted 4-aminoimidazole structure, which provides distinct binding properties and pharmacokinetic profiles .

List of Similar Compounds

Properties

Molecular Formula

C30H34N4O10S

Molecular Weight

642.7 g/mol

IUPAC Name

(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23+,24-/m0/s1

InChI Key

HHFYOGBTLFTWQX-QTJGBDASSA-N

Isomeric SMILES

CCCCCC[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O

SMILES

CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O

Canonical SMILES

CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY303336;  LY 303336;  LY-303336.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid

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